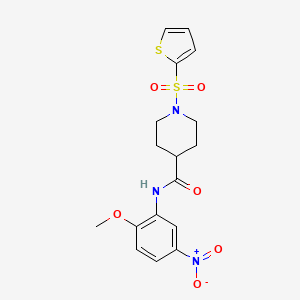

N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

N-(2-Methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 2-methoxy-5-nitrophenyl group at the carboxamide nitrogen and a thiophene-2-sulfonyl moiety at the piperidine nitrogen. The thiophene sulfonyl group adds heteroaromatic character, distinguishing it from purely phenyl-based sulfonamides.

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6S2/c1-26-15-5-4-13(20(22)23)11-14(15)18-17(21)12-6-8-19(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGNVFXNTZPQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 419.5 g/mol. The IUPAC name is this compound. Its structure incorporates various functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O6S |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, leading to anti-inflammatory effects.

- Receptor Modulation : It can interact with receptors that regulate cellular processes, potentially affecting cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that compounds similar to this one can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting tumor growth .

- Antimicrobial Effects : Preliminary data suggest that the compound may possess antimicrobial properties, inhibiting the growth of various pathogens .

Case Studies and Research Findings

- Anticancer Research : A study published in Cancer Letters explored the effects of piperidine derivatives on breast cancer cells. Results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of related compounds, revealing minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Inflammatory Response Modulation : Another study highlighted the potential of similar compounds to modulate inflammatory responses by inhibiting nitric oxide production in macrophages, suggesting a role in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. The nitrophenyl group is known to enhance the cytotoxicity of certain compounds against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study:

A study conducted on a series of piperidine derivatives demonstrated that introducing a thiophenesulfonyl moiety significantly increased the selectivity and potency against specific cancer types, such as breast and lung cancer .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the sulfonamide group is associated with the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

In an experimental model of arthritis, compounds featuring similar structural elements were shown to reduce inflammation markers significantly, suggesting potential therapeutic use in chronic inflammatory conditions .

Biological Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways: It could affect various signaling pathways, including those related to apoptosis and immune response modulation.

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials: Conducting clinical trials to assess efficacy and safety in human subjects.

- Combination Therapies: Evaluating the potential for combining this compound with other therapeutic agents to enhance treatment outcomes in cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several piperidine-4-carboxamide derivatives reported in the evidence. Key comparisons include:

Key Observations :

- Substituent Impact on Synthesis : Electron-withdrawing groups (e.g., nitro, bromo, CF₃) typically reduce reaction yields compared to electron-donating groups (e.g., methoxy) due to steric and electronic effects. The target compound’s nitro group may lower synthetic efficiency relative to methoxy-substituted analogs .

- Physical State : Piperidine-4-carboxamides with aromatic sulfonyl groups (e.g., thiophene, benzo[d]thiazole) tend to form high-melting solids (>250°C), whereas alkyl-linked analogs (e.g., oxazole derivatives) are viscous oils .

- Spectral Consistency : HRMS and NMR data across analogs confirm structural integrity, with carboxamide C=O signals near δ 170 ppm and sulfonyl resonances at δ 165–167 ppm in ¹³C NMR .

Q & A

Q. What are the primary synthetic routes for N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Sulfonylation : Reaction of piperidine-4-carboxamide with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to introduce the thiophene sulfonyl group .

- Nitrophenyl coupling : Substitution at the piperidine nitrogen using 2-methoxy-5-nitroaniline via nucleophilic aromatic substitution (e.g., DMF, 80–100°C, 12–24 hours) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Validation employs:

- NMR spectroscopy : and NMR confirm regioselectivity of sulfonylation and nitro-group positioning. For example, the thiophene sulfonyl group shows characteristic deshielded protons at δ 7.2–7.8 ppm .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 463.08) .

- X-ray crystallography : Used to resolve ambiguous stereochemistry, particularly piperidine ring conformation and sulfonyl-thiophene dihedral angles (~85–90°) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given structural analogs’ activity .

- Enzyme inhibition : Testing against kinases or proteases (e.g., IC values) due to the sulfonamide group’s affinity for catalytic pockets .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step, and what common pitfalls occur?

Optimization strategies:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24 to 8 hours .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may hydrolyze sulfonyl chlorides; anhydrous DCM is preferred .

- Pitfalls : Incomplete sulfonylation due to moisture contamination, detectable via unreacted piperidine amine peaks in NMR (δ 1.5–2.0 ppm) .

Q. How should researchers address contradictions in biological activity data across assays?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:

- Metabolic instability : The nitro group is prone to reduction in hepatic microsomes. Test metabolite profiles using LC-MS/MS .

- Membrane permeability : LogP calculations (e.g., ~3.5) suggest moderate lipophilicity; adjust formulation with cyclodextrins or PEGylation .

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize discrepancies .

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR)?

- Docking studies : Model interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina; prioritize residues forming hydrogen bonds with the nitro group .

- QSAR modeling : Train regression models on analogs (e.g., replacing thiophene with furan) to predict bioactivity cliffs .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. How can advanced analytical techniques resolve ambiguities in stereochemical assignments?

- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via C=O and S=O vibrational modes .

- NOESY NMR : Identify spatial proximity between the methoxyphenyl and thiophene groups to confirm cis or trans ring conformations .

- Synchrotron XRD : High-resolution crystallography (≤0.8 Å) resolves electron density maps for nitro group orientation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.